molecular formula C30H25NO5 B4995347 5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4995347
M. Wt: 479.5 g/mol
InChI Key: FOHKZZTYFWSEOG-UHFFFAOYSA-N
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Description

Spiro compounds are structurally unique due to their fused ring systems and stereochemical rigidity, which confer diverse biological and photochemical properties . The compound 5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone belongs to this class, featuring a spiro[furopyrrole-indene] core with aryl substituents.

Properties

IUPAC Name

1-(4-methylphenyl)-5-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO5/c1-16(2)18-12-14-20(15-13-18)31-28(34)23-24(29(31)35)30(36-25(23)19-10-8-17(3)9-11-19)26(32)21-6-4-5-7-22(21)27(30)33/h4-16,23-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHKZZTYFWSEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Implications Source
5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-tetrone C₂₇H₁₇Cl₂NO₅ 506.33 Chlorine substituents (electron-withdrawing) Enhanced electrophilicity; possible increased stability under acidic conditions
5-(2,3-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-tetrone Not provided Not provided Methyl groups at positions 2 and 3 on phenyl ring Steric hindrance may reduce reactivity; improved lipophilicity
3-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-tetrone Not provided Not provided Bromine and trifluoromethyl groups Increased molecular bulk; potential for halogen bonding and enhanced photostability
Main compound: 5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-tetrone Inferred: ~C₂₉H₂₅NO₅ ~491.5 (estimated) Isopropyl group (electron-donating) at position 5 Enhanced solubility in nonpolar solvents; possible modulation of biological activity N/A

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The main compound’s 4-isopropylphenyl group is electron-donating, contrasting with chlorine (Cl) or bromine (Br) substituents in analogs . This difference may alter charge distribution, affecting interactions with biological targets or catalytic sites. Chlorinated analogs (e.g., C₂₇H₁₇Cl₂NO₅) exhibit higher molecular weights and polarity, which could influence pharmacokinetic properties like absorption and metabolism .

Biological Activity :

  • While direct activity data for the main compound are unavailable, spiro compounds with aryl substituents are frequently associated with antimicrobial and antitumor activities due to their ability to intercalate DNA or inhibit enzymes .

Limitations and Contradictions in Evidence

  • Contradictions: discusses lumping strategies for modeling organic compounds, which assumes structural similarity dictates behavior. However, minor substituent changes (e.g., Cl vs. isopropyl) can drastically alter properties, challenging this assumption .

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